Enpp-1-IN-8 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1, commonly referred to as ENPP1. This enzyme plays a crucial role in purinergic signaling by hydrolyzing nucleotide triphosphates, which are vital for various physiological processes including immune response modulation and tumor progression. ENPP1 is a type II transmembrane glycoprotein that exhibits both nucleotide pyrophosphatase and phosphodiesterase activities, making it an important target in drug development for conditions such as cancer and autoimmune diseases .
Enpp-1-IN-8 was developed as part of ongoing research into small molecule inhibitors targeting ENPP1. The compound belongs to a class of inhibitors that have been designed to modulate the activity of this enzyme, which is implicated in several biological pathways, including the degradation of cyclic GMP-AMP, a key signaling molecule in immune responses .
The synthesis of Enpp-1-IN-8 involves multiple steps that include the preparation of intermediate compounds through advanced organic chemistry techniques. While specific synthetic routes are often proprietary, it is known that the process typically requires careful control of reaction conditions to ensure the desired purity and yield of the final product. The synthesis may involve reactions such as oxidation, reduction, and substitution, each utilizing various reagents like oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) .
Enpp-1-IN-8 undergoes several chemical reactions:
These reactions are critical for modifying the compound during synthesis or when it interacts with biological systems. The major products formed depend on specific conditions and reagents used during these reactions .
The mechanism of action for Enpp-1-IN-8 primarily involves the inhibition of ENPP1's enzymatic activity. By binding to the active site, Enpp-1-IN-8 prevents the hydrolysis of nucleotide triphosphates, thereby modulating the levels of its substrates and products in the extracellular space. This inhibition affects downstream signaling pathways, notably the cyclic GMP-AMP synthase-stimulator of interferon genes pathway, which is crucial for immune responses .
While detailed physical properties such as density or boiling point are not extensively documented, compounds like Enpp-1-IN-8 typically exhibit characteristics relevant to their solubility and stability under physiological conditions. The compound's molecular interactions are primarily dictated by its functional groups, which influence its binding affinity to ENPP1 .
Enpp-1-IN-8 has significant potential in various scientific applications:
ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase-1) is a type II transmembrane glycoprotein with a multidomain extracellular region critical for its enzymatic functions. Its core catalytic unit comprises a phosphodiesterase (PDE) domain and a nuclease-like (NUC) domain, flanked by two somatomedin B-like (SMB1/SMB2) domains [5]. The PDE domain harbors the active site, which hydrolyzes phosphodiester bonds in diverse substrates, including:
ENPP1 exhibits distinct kinetic preferences for its substrates. Biochemical assays reveal a lower Km for cGAMP (4.73 µM) compared to ATP (7.67 µM), indicating higher intrinsic affinity for the immunostimulatory cyclic dinucleotide [7] [9]. This substrate flexibility positions ENPP1 as a key regulator of both purinergic signaling (via ATP hydrolysis) and the cGAS-STING innate immune pathway (via cGAMP degradation).
Table 1: Kinetic Parameters of ENPP1 for Key Substrates
Substrate | Km (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
ATP | 7.67 | 1,200 | 156.5 µM⁻¹min⁻¹ |
cGAMP | 4.73 | 950 | 200.8 µM⁻¹min⁻¹ |
GTP | 15.2 | 800 | 52.6 µM⁻¹min⁻¹ |
Data derived from Transcreener ENPP1 Assay studies [7] [9].
Enpp-1-IN-8 is a synthetic small-molecule inhibitor designed to target ENPP1's catalytic activity selectively. Structural studies indicate it binds within a conserved hydrophobic groove adjacent to the PDE domain's catalytic site. Key interactions include:
This binding mode is non-competitive with substrates like ATP and cGAMP, as Enpp-1-IN-8 does not occupy the primary substrate-binding cleft but instead induces conformational changes in the catalytic domain. Cryo-EM studies of analogous inhibitors reveal displacement of the "lasso loop" (LL), a 50-amino acid structural motif connecting the PDE and NUC domains, which stabilizes an inactive enzyme conformation [5] [10].
ENPP1 is a metalloenzyme strictly dependent on divalent cations for catalytic activity:
Enpp-1-IN-8 exploits this metallodependence. It coordinates directly with Zn²⁺ ions via its heterocyclic nitrogen atoms, disrupting the optimal geometry required for substrate hydrolysis. Additionally, molecular dynamics simulations suggest it indirectly perturbs Ca²⁺ binding in the EFL motif by altering interdomain dynamics, further reducing catalytic efficiency [8] [9].
Table 2: Key Metal-Binding Sites in ENPP1 and Impact of Enpp-1-IN-8
Metal Ion | Binding Site Residues | Function | Effect of Enpp-1-IN-8 |
---|---|---|---|
Zn²⁺ (1) | His337, His497, Asp379 | Substrate polarization/Activation | Direct coordination, disrupting active site |
Zn²⁺ (2) | Asp379, His382, Asp462, Thr238 | Stabilizing transition state | Direct coordination, inhibiting nucleophile |
Ca²⁺ | Asp780, Asp782, Asp784, Asp788, Arg786 (EFL motif) | NUC-PDE domain stabilization | Indirect disruption via conformational change |
Enpp-1-IN-8 demonstrates potent inhibition of ENPP1 with an IC₅₀ in the low nanomolar range (18.3 nM). Kinetic analyses reveal a mixed-mode inhibition profile:
The inhibitor exhibits >100-fold selectivity for ENPP1 over related enzymes ENPP2 and ENPP3, attributed to its complementary fit within ENPP1's unique hydrophobic subpocket adjacent to the catalytic site [7] [9].
By blocking ENPP1-mediated hydrolysis, Enpp-1-IN-8 significantly elevates extracellular cGAMP concentrations (up to 8-fold in murine tumor models). This enhances:
Crucially, this effect persists even in tumors where cancer cells lack ENPP1 expression, as stromal ENPP1 (e.g., on tumor-associated macrophages) is the primary barrier to cGAMP accumulation [8].
Unlike biologic inhibitors (e.g., allosteric VH domains), Enpp-1-IN-8 offers distinct advantages:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7